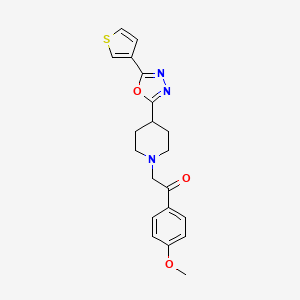
1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Methoxyphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxyphenyl group, a piperidine moiety, and an oxadiazole ring, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O3S, with a molecular weight of 383.47 g/mol. The compound's structure includes:
- Methoxyphenyl group : Enhances lipophilicity and biological activity.
- Piperidine moiety : Often associated with analgesic and antipsychotic properties.
- Oxadiazole ring : Known for various biological activities including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities, particularly in oncology. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 1.4 | MCF-7 cells |
| Similar oxadiazole derivatives | Anticancer | Varies | Various cancer cell lines |
In vitro studies have demonstrated that the compound activates apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage, leading to programmed cell death .
The mechanism through which this compound exerts its effects involves:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of apoptosis : Activation of intrinsic apoptotic pathways through upregulation of pro-apoptotic proteins.
- Interaction with molecular targets : Potential binding to specific receptors or enzymes involved in tumor growth.
Antimicrobial Activity
While primarily studied for anticancer properties, there is emerging evidence suggesting antimicrobial activity against various pathogens. The compound's structural analogs have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential utility in treating infections .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines .
- Immunomodulatory Effects : Research has indicated that derivatives with similar structures can modulate immune responses by enhancing T-cell proliferation and cytokine production .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-17-4-2-14(3-5-17)18(24)12-23-9-6-15(7-10-23)19-21-22-20(26-19)16-8-11-27-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXMLFLWWCFFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














